molecular formula C12H14O3 B8372923 ethyl(RS)-2-oxo-3-phenylbutyrate

ethyl(RS)-2-oxo-3-phenylbutyrate

Cat. No. B8372923
M. Wt: 206.24 g/mol
InChI Key: DKWAALUXJAKCRQ-UHFFFAOYSA-N
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Patent
US06218406B1

Procedure details

A 1.6 N solution of n-butyllithium in hexane was run dropwise into a solution, cooled to the region of −70° C., of 33 g (0.220 mol) of (RS)-2-phenylpropionic acid in 220 cm3 of tetrahydrofuran and of 44 cm3 of N,N′-tetramethylethylenediamine. After having stirred the reaction mixture for three hours at −70° C., the reaction mixture was returned to a temperature in the region of 20° C. and the solution obtained was run into a solution of 75 cm3 (0.55 mol) of ethyl oxalate in 110 cm3 of tetrahydrofuran, the temperature being maintained at −75° C., for 1 hour. The reaction mixture was hydrolysed with 800 cm3 of a saturated aqueous sodium hydrogencarbonate solution, extracted with three times 100 cm3 of ethyl acetate, washed with three times 50 cm3 of a normal aqueous hydrochloric acid solution, dried over sodium sulphate and concentrated under reduced pressure. 44 g (97%) of ethyl (RS)-2-oxo-3-phenylbutyrate were then obtained in the form of an orange oil, the characteristics of which were as follows:
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
110 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]1([CH:12]([CH3:16])[C:13]([OH:15])=O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN(C)CCN(C)C.[C:25]([O:30][CH2:31][CH3:32])(=[O:29])C([O-])=O.C(=O)([O-])O.[Na+]>CCCCCC.O1CCCC1>[O:15]=[C:13]([CH:12]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH3:16])[C:25]([O:30][CH2:31][CH3:32])=[O:29] |f:4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Name
Quantity
44 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC
Step Five
Name
Quantity
800 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
110 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After having stirred the reaction mixture for three hours at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to a temperature in the region of 20° C.
CUSTOM
Type
CUSTOM
Details
the solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at −75° C., for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with three times 100 cm3 of ethyl acetate
WASH
Type
WASH
Details
washed with three times 50 cm3 of a normal aqueous hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C(C(=O)OCC)C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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